

# Validating Salivary Hormone Measurements in Tildacerfont Trials: A Comparative Guide

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## Compound of Interest

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This guide provides a comprehensive comparison of salivary hormone measurement techniques, with a focus on their application and validation in the clinical trials of **Tildacerfont**. **Tildacerfont**, a novel corticotropin-releasing factor type-1 (CRF1) receptor antagonist, has shown promise in the treatment of congenital adrenal hyperplasia (CAH) by reducing adrenal androgen production.[1][2] Accurate and reliable measurement of key hormones in a non-invasive manner is crucial for evaluating the efficacy and safety of such therapies. This document details the validated methods used in **Tildacerfont** trials and compares them with alternative techniques, supported by experimental data and protocols.

## Executive Summary

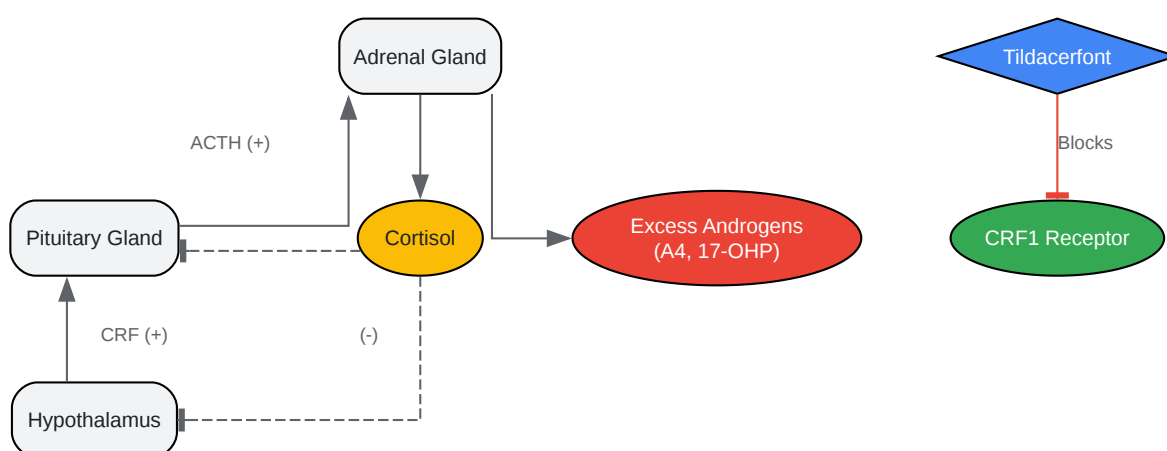
In the pivotal Phase 2 clinical trials of **Tildacerfont** (SPR001-201), investigators successfully validated the use of salivary hormone measurements as a reliable, non-invasive method to assess therapeutic response.[3] The study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to concurrently measure androstenedione (A4), 17-hydroxyprogesterone (17-OHP), and testosterone in both saliva and serum.[3] The results demonstrated a strong correlation between salivary and serum levels of A4 and 17-OHP, underscoring the utility of saliva as a viable matrix for monitoring these key biomarkers in CAH patients.

This guide will delve into the specifics of the LC-MS/MS methodology and compare its performance characteristics with those of enzyme-linked immunosorbent assays (ELISA), a

common alternative. The evidence strongly supports LC-MS/MS as the superior method for salivary steroid hormone analysis due to its higher specificity and accuracy, which is critical in a clinical trial setting.[1][4][5]

## Tildacerfont's Mechanism of Action and the HPA Axis

**Tildacerfont** acts as a potent and selective antagonist of the CRF1 receptor in the pituitary gland.[6][7][8] In conditions like CAH, a deficiency in cortisol production leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in the overproduction of corticotropin-releasing factor (CRF) and adrenocorticotrophic hormone (ACTH), which in turn stimulates the adrenal glands to produce excess androgens.[6][9][10] By blocking the CRF1 receptor, **Tildacerfont** interrupts this cascade, leading to a reduction in ACTH secretion and consequently, a decrease in the production of adrenal androgens like A4 and 17-OHP.[1][2][8]



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**Figure 1.** Tildacerfont's mechanism of action on the HPA axis.

## Comparison of Salivary Hormone Measurement Methods

The choice of analytical method is critical for the accurate quantification of salivary hormones, which are present in much lower concentrations than in serum. The two primary methods are LC-MS/MS and immunoassays (e.g., ELISA).

Feature	LC-MS/MS (as used in Tildacerfont Trials)	Immunoassay (ELISA)
Principle	Separation by chromatography, detection by mass-to-charge ratio.	Antibody-antigen binding with enzymatic colorimetric detection.
Specificity	High; directly measures the molecule of interest. Minimal cross-reactivity.[4][5]	Variable; potential for cross-reactivity with structurally similar steroids.[1][5]
Sensitivity	High; can detect very low hormone concentrations (pg/mL).[11]	Generally good, but may be limited for low-concentration hormones.
Accuracy	High; considered the "gold standard" for steroid hormone measurement.[1][5]	Can be affected by cross-reactivity, leading to over or underestimation.[5]
Multiplexing	Can simultaneously measure multiple analytes in a single run.[11]	Typically measures a single analyte per assay.
Validation in Tildacerfont Trials	Validated for salivary A4, 17-OHP, and testosterone with good serum correlation.[3]	Not used in the primary analysis of the Tildacerfont trials.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are representative protocols for LC-MS/MS and ELISA for the measurement of salivary hormones.

### Salivary Hormone Analysis by LC-MS/MS (Representative Protocol)

This protocol is based on established methods for the sensitive quantification of multiple steroid hormones in saliva and is representative of the approach used in the **Tildacerfont** trials.



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**Figure 2.** General workflow for salivary hormone analysis by LC-MS/MS.

#### Methodology:

- **Sample Collection:** Saliva samples are collected by passive drool into polypropylene tubes to avoid steroid adsorption.
- **Sample Preparation:**
  - Samples are centrifuged to remove mucins and other particulate matter.
  - A known amount of a deuterated internal standard for each analyte is added to the saliva sample.
  - The hormones are extracted from the saliva using a liquid-liquid extraction procedure, for example, with methyl tert-butyl ether (MTBE).
  - The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the LC-MS/MS system.
- **LC-MS/MS Analysis:**
  - The reconstituted sample is injected into a liquid chromatography system.
  - The analytes are separated on a reverse-phase column (e.g., C18).

- The separated analytes are then introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target hormones and their internal standards.
- Data Analysis:
  - The area under the curve for the chromatographic peaks of each analyte and its internal standard are integrated.
  - A calibration curve is generated using standards of known concentrations, and the concentration of the hormones in the saliva samples is calculated.

## Salivary Hormone Analysis by ELISA (Representative Protocol)

This protocol is based on commercially available competitive ELISA kits for salivary androstenedione.

### Methodology:

- Sample Collection: Saliva samples are collected and centrifuged as described for the LC-MS/MS protocol.
- Assay Procedure:
  - Standards, controls, and saliva samples are pipetted into the wells of a microplate pre-coated with a specific antibody.
  - An enzyme-conjugated form of the hormone is added to each well. This competes with the hormone in the sample for binding to the antibody on the well.
  - The plate is incubated to allow for competitive binding.
  - The wells are washed to remove any unbound components.

- A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change.
- A stop solution is added to terminate the reaction.
- The optical density of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
- Data Analysis:
  - The concentration of the hormone in the samples is inversely proportional to the intensity of the color.
  - A standard curve is generated, and the hormone concentrations in the samples are determined by interpolation.

## Quantitative Data Comparison

The following table summarizes the performance characteristics of LC-MS/MS and ELISA for the measurement of key salivary hormones.

Parameter	LC-MS/MS (for Salivary Steroids)	ELISA (for Salivary Steroids)
Lower Limit of Quantification (LLOQ)	Androstenedione: 6.81 pmol/L[11] 17-OHP: 23.7 pmol/L[11] Testosterone: 3.40 pmol/L[11]	Androstenedione: Typically in the low pg/mL range. 17-OHP: ~3.0 pg/mL. Testosterone: ~6.1 pg/mL.
Accuracy (% Recovery)	Typically 83-106%[11]	Can be variable and method-dependent.
Precision (%CV)	Intra- and inter-assay CVs are generally low.	Intra- and inter-assay CVs are generally acceptable but can be higher than LC-MS/MS.
Serum-Saliva Correlation (from Tildacerfont trial)	Androstenedione (A4): $r = 0.80$ ( $p < 0.001$ ) 17-OHP: $r = 0.80$ ( $p < 0.001$ ) Testosterone: $r = 0.67$ ( $p < 0.001$ )	Not reported in the Tildacerfont trials. Generally lower than LC-MS/MS for some steroids.[5]

## Conclusion and Recommendations

The data from the **Tildacerfont** clinical trials provide strong evidence for the validation of salivary hormone measurement as a reliable and non-invasive tool for assessing treatment response in patients with CAH. The use of LC-MS/MS for the analysis of salivary androstenedione and 17-OHP demonstrated a high correlation with serum levels, confirming the utility of this methodology.

For researchers and drug development professionals working in endocrinology, particularly in the context of adrenal disorders, the following recommendations are made:

- **Prioritize LC-MS/MS for Salivary Steroid Analysis:** Given its superior specificity, accuracy, and ability to perform multiplex analysis, LC-MS/MS should be the method of choice for the quantitative analysis of salivary steroid hormones in clinical research and trials.
- **Careful Validation is Essential:** Regardless of the method chosen, rigorous validation, including the assessment of accuracy, precision, and correlation with serum levels, is paramount.

- **Standardize Sample Collection:** The use of appropriate collection devices (e.g., polypropylene tubes) and procedures (e.g., passive drool) is critical to minimize pre-analytical errors.

The successful implementation of salivary hormone monitoring in the **Tildacerfont** program serves as a valuable case study, paving the way for the broader adoption of this patient-friendly approach in endocrine research and clinical practice.

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